molecular formula C19H17NO4S B2827616 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396793-19-3

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2827616
CAS RN: 1396793-19-3
M. Wt: 355.41
InChI Key: TUVVFGJIGHCZDC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is part of a broader class of chemicals that have been studied for their unique chemical properties and reactions. For example, the synthesis and reactivity of similar furan and thiophene compounds have been explored, demonstrating their potential in electrophilic substitution reactions and their role as intermediates in the synthesis of more complex molecules (Aleksandrov & El’chaninov, 2017). This research indicates a foundational interest in furan and thiophene derivatives for their versatility in organic synthesis.

Biological Activity

Research into related furan and thiophene compounds has shown promising biological activities, including antimicrobial, antiurease, and antioxidant properties. For instance, studies on 1,2,4-Triazole Schiff Base and Amine Derivatives of similar structures have highlighted their significant antiurease and antioxidant activities (Sokmen et al., 2014). Another study focused on the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing active methine groups, demonstrating the potential for developing pharmacologically active compounds (Maruoka et al., 2001).

Antimicrobial Evaluation

Further exploration into the antimicrobial capabilities of furan/thiophene-1,3-benzothiazin-4-one hybrids showcased a range of compounds with good activity against both gram-positive and gram-negative bacteria, including Staphylococcus spp. and Bacillus spp., highlighting the potential for these compounds in addressing antibiotic resistance (Popiołek, Biernasiuk, & Malm, 2016).

Anti-inflammatory and Analgesic Properties

The bioisosteric replacement methodology has been applied to similar compounds to enhance analgesic properties, suggesting a methodology that could potentially be explored with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide for developing new analgesic drugs (Украинец, Моспанова, & Давиденко, 2016).

Catalytic and Redox Reactions

The potential of furan and thiophene derivatives as redox-active ligands has been investigated, indicating their utility in developing nontraditional stoichiometric and catalytic redox reactions, which could have implications for the catalytic applications of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (Curcio et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(14-5-6-17-18(11-14)24-13-23-17)20(12-15-3-1-9-22-15)8-7-16-4-2-10-25-16/h1-6,9-11H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVVFGJIGHCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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